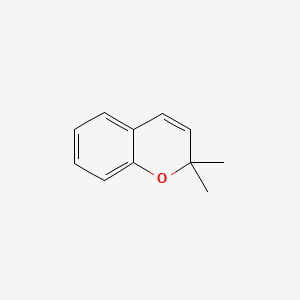
7-Hydroxy-4-methyl-3-phenylcoumarin
Overview
Description
7-Hydroxy-4-Methyl-3-Phenylcoumarin is a chemical compound with the molecular formula C16H12O3. It has an average mass of 252.265 Da and a monoisotopic mass of 252.078644 Da .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies . One common method is the Pechmann coumarin synthesis method, which involves the condensation of ethyl 3-oxobutanoate with resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis
The molecular structure of this compound consists of a coumarin core, which is a benzopyranone structure, with a hydroxy group at the 7th position, a methyl group at the 4th position, and a phenyl group at the 3rd position .Chemical Reactions Analysis
The chemical reactions involving this compound are mainly related to its synthesis. The Pechmann coumarin synthesis method is commonly used, which involves the reaction of a phenol with a β-keto ester under acidic conditions .Physical And Chemical Properties Analysis
This compound is a solid compound. Its melting point is reported to be between 223-228 °C .Scientific Research Applications
Synthesis and Chemical Properties
- 7-Hydroxy-4-methyl-3-phenylcoumarin has been synthesized through various chemical processes, highlighting its importance in organic chemistry. For example, a study demonstrated its synthesis via a titanium(III)-mediated reaction, showcasing the compound's reactivity and potential for diverse chemical applications (Clerici & Porta, 1993).
Antioxidant Properties
- Research on hydroxylated 3-phenylcoumarins, including this compound, reveals their significant antioxidant properties. These compounds have been studied for their potential in preventing or minimizing free radical overproduction in oxidative-stress related diseases (Matos et al., 2015).
Pharmacological Applications
- The pharmacological potential of this compound and related compounds has been explored in various studies. For instance, their role as monoamine oxidase inhibitors has been investigated, indicating their relevance in neurological and psychological health applications (Matos et al., 2009).
Cancer Therapy
- In cancer research, derivatives of this compound have been developed as novel drug candidates. Studies indicate their efficacy in targeting cancer cells, making them a promising area of exploration in oncology (Budama-Kilinc et al., 2020).
Spectroscopic and Theoretical Studies
- Spectroscopic studies of 7-hydroxycoumarins, including this compound, have provided insights into their structural and chemical properties, which are vital for their application in various scientific fields (Huitink, 1988).
Molecular Docking and Computational Studies
- Molecular docking and computational studies have been conducted to understand the interaction mechanisms of this compound derivatives with biological targets, important for drug design and discovery (Veselinovic et al., 2017).
Safety and Hazards
When handling 7-Hydroxy-4-methyl-3-phenylcoumarin, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep in a dry, cool and well-ventilated place. Keep container tightly closed .
Mechanism of Action
Target of Action
The primary targets of 7-Hydroxy-4-methyl-3-phenylcoumarin are the genes involved in aflatoxin biosynthesis, specifically aflD , aflK , aflQ , and aflR . These genes play a crucial role in the production of aflatoxins, potent carcinogens produced by certain molds .
Mode of Action
This compound interacts with its targets by downregulating the expression of the aflatoxin biosynthesis genes . This downregulation inhibits the production of aflatoxins, thereby exhibiting antifungal and antiaflatoxigenic activities .
Biochemical Pathways
The compound affects the aflatoxin biosynthesis pathway. By downregulating the expression of key genes in this pathway, it disrupts the production of aflatoxins . The downstream effects of this disruption include a decrease in the production of aflatoxins, which are harmful to both humans and animals .
Pharmacokinetics
Coumarin derivatives are generally known to undergo conjugation reactions catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver . This process forms more water-soluble compounds, which are readily excreted from the body in urine .
Result of Action
The result of the action of this compound is the inhibition of aflatoxin production. This leads to a decrease in the growth of Aspergillus flavus, a mold that produces aflatoxins . This inhibition is significant, as aflatoxins are potent carcinogens and pose a serious health risk .
properties
IUPAC Name |
7-hydroxy-4-methyl-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-13-8-7-12(17)9-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDWZXAWHROHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948447 | |
| Record name | 7-Hydroxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2555-23-9, 20050-76-4 | |
| Record name | 7-Hydroxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC63281 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-methyl-3-phenylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Methoxyphenyl)amino]acetonitrile](/img/structure/B3050298.png)
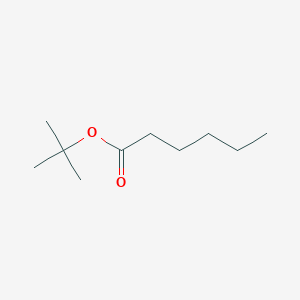

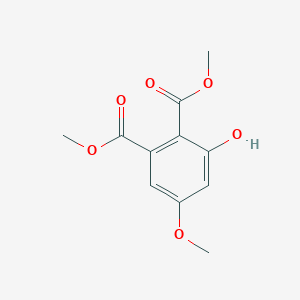
![N-[2-(4-aminophenyl)ethyl]methanesulfonamide](/img/structure/B3050303.png)
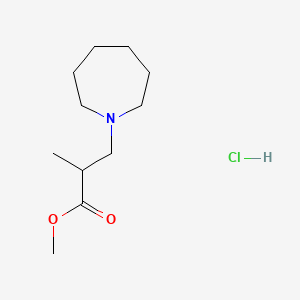

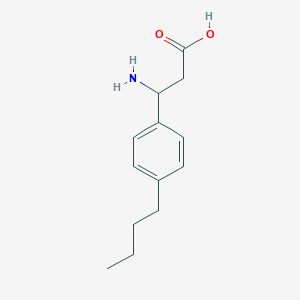



![4-[Benzyl(methyl)amino]benzoic acid](/img/structure/B3050317.png)
